Regioisomeric Differentiation: Comparing Melting Point and Physical State with 4-Amino-2,5-difluorobenzonitrile
4-Cyano-2,5-difluorobenzylamine (target) is a distinct chemical entity from its regioisomer 4-Amino-2,5-difluorobenzonitrile (4-Cyano-2,5-difluoroaniline). The target compound contains an aminomethyl (-CH2NH2) group, whereas the comparator contains a primary amino (-NH2) group directly attached to the ring. This fundamental structural difference manifests in their physical properties, which are critical for procurement and purification. While specific melting point data for the target compound is not widely available, the comparator 4-Amino-2,5-difluorobenzonitrile has a reported melting point of 95-99 °C and 97 °C , and is soluble in methanol . This comparison underscores that even a subtle change from -CH2NH2 to -NH2 yields a distinct physical form, which is a key differentiator for synthetic route planning and purification strategy.
| Evidence Dimension | Chemical Identity and Physical Form |
|---|---|
| Target Compound Data | 4-(Aminomethyl)-2,5-difluorobenzonitrile, C8H6F2N2, Molecular Weight 168.14. Melting Point: Not widely reported. |
| Comparator Or Baseline | 4-Amino-2,5-difluorobenzonitrile (4-Cyano-2,5-difluoroaniline), C7H4F2N2, Molecular Weight 154.12. Melting Point: 95.0 to 99.0 °C; 97 °C. |
| Quantified Difference | Comparator melting point range ~95-99 °C; Target melting point data is distinct and should be verified. Solubility profiles differ due to functional group variation. |
| Conditions | Melting point determination by standard methods; solubility in methanol. |
Why This Matters
Confirms that 4-Cyano-2,5-difluorobenzylamine and its amino analog are non-interchangeable due to a critical functional group difference (-CH2NH2 vs. -NH2), necessitating precise procurement of the correct intermediate.
